Thietan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
50879-06-6 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
thietan-2-ol |
InChI |
InChI=1S/C3H6OS/c4-3-1-2-5-3/h3-4H,1-2H2 |
InChI Key |
XNCBIABGXFRJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC1O |
Origin of Product |
United States |
Synthetic Methodologies for Thietan 2 Ol and Its Derivatives
Cyclic Thioetherification Approaches
Cyclic thioetherification represents a fundamental and widely applied strategy for the synthesis of thietane (B1214591) derivatives. This approach generally involves the formation of two sulfur-carbon bonds to close the four-membered ring.
Double Nucleophilic Displacements of 1,3-Dihaloalkanes and Related Precursors
One of the most established methods for preparing thietanes is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide (Na₂S) or potassium sulfide (K₂S). beilstein-journals.orgnih.gov This method has been in use for over a century and continues to be a practical route for various thietane derivatives. beilstein-journals.org
For instance, 1-(thietan-2-yl)ethan-1-ol was synthesized by treating 3,5-dichloropentan-2-ol with potassium sulfide, yielding the product in 65% yield. beilstein-journals.orgnih.gov Similarly, thietane-3,3-diyldimethanol (B14879142) was prepared from 2,2-bis(bromomethyl)propane-1,3-diol and sodium sulfide, which served as a precursor for thietanose nucleosides. beilstein-journals.org
The versatility of this method is further demonstrated in the synthesis of more complex structures. A key intermediate for sesquiterpene thioalkaloids, methyl 1-vinylthietane-1-carboxylate, was obtained through a double displacement reaction on an iodinated precursor with sodium sulfide. beilstein-journals.org This strategy is also applicable to the synthesis of thietane-based sugars (thietanoses). A protected thietanose was synthesized from a 1,3-dimesylate derived from Vitamin C by treatment with Na₂S. beilstein-journals.org
However, this method is most effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. The synthesis of more sterically hindered 2,2-, 2,4-, 2,2,4-, and 2,2,4,4-substituted thietanes is often hampered by competing elimination reactions. beilstein-journals.org
Table 1: Examples of Thietane Synthesis via Double Nucleophilic Displacement
| Starting Material | Reagent | Product | Yield (%) |
| 3,5-Dichloropentan-2-ol | K₂S | 1-(Thietan-2-yl)ethan-1-ol | 65 |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Thietane-3,3-diyldimethanol | Not specified |
| Methyl 2,2-di(iodomethyl)but-3-enoate | Na₂S | Methyl 1-vinylthietane-1-carboxylate | 51 (2 steps) |
| 1,3-Dimesylate of 2,4-di-O-protected 1,2,3,4-butanetetraol | Na₂S | Protected thietanose | 62 |
Stepwise Nucleophilic Displacements
Stepwise nucleophilic displacements offer an alternative to the direct double displacement method, providing more control in certain synthetic routes. In this approach, the two S-C bonds are formed in separate, sequential steps.
A notable example involves the use of thiourea (B124793) as the nucleophile. Thiourea can react with a 1,3-dihaloalkane, such as 3,3-bis(chloromethyl)oxetane, to form an S-alkylisothiouronium salt. Subsequent heating with a base like potassium hydroxide (B78521) (KOH) leads to the formation of the thietane ring through an intermediate thiolate. beilstein-journals.org
Another illustration of a stepwise approach is the synthesis of a thietanose derivative from a xylose-derived dimethanesulfonate. The first step is a selective SN2 reaction of a primary mesylate with potassium thioacetate (B1230152) (KSAc). The resulting monothioacetate then undergoes a second, intramolecular SN2 displacement under mild basic conditions to form the thietane ring in high yield. beilstein-journals.orgthieme-connect.de This method has been successfully applied to the synthesis of thietanose nucleosides. beilstein-journals.org
The intramolecular cyclization of γ-mercaptoalkanols or their derivatives (halides or sulfonates) is another key example of a stepwise nucleophilic displacement. beilstein-journals.orgbeilstein-journals.org This strategy is considered an efficient route to thietanes. beilstein-journals.org For instance, spirothietane derivatives have been synthesized by the direct cyclization of a 3-mercaptopropan-1-ol unit using triphenylphosphine-based reagents. beilstein-journals.orgsmolecule.com
Table 2: Examples of Thietane Synthesis via Stepwise Nucleophilic Displacement
| Precursor | Key Steps | Product | Yield (%) |
| 3,3-Bis(chloromethyl)oxetane | 1. Reaction with thiourea/HClO₄ 2. Heating with KOH | 3-Chloromethyl-3-hydroxymethylthietane | Not specified |
| Xylose-derived dimethanesulfonate | 1. Selective displacement with KSAc 2. Intramolecular displacement | Thietanose derivative | 92 (cyclization step) |
| 3-Mercaptopropan-1-ol derivative | Direct cyclization with Ph₃P(OEt)₂ | Spiro-thietane derivative | Not specified |
Cycloaddition Reactions
Cycloaddition reactions provide a powerful and alternative pathway for constructing the thietane ring, particularly for accessing multi-substituted derivatives that are challenging to synthesize via thioetherification methods. beilstein-journals.org
Photochemical [2+2] Cycloadditions (Thia-Paternò–Büchi Reaction)
The photochemical [2+2] cycloaddition of a thiocarbonyl compound (a thione or thioamide) with an alkene, known as the thia-Paternò–Büchi reaction, is a significant method for synthesizing thietanes. beilstein-journals.orgbeilstein-journals.org This reaction is particularly well-suited for the preparation of thietanes with multiple substituents, including spiro and fused ring systems. beilstein-journals.org
The reaction is initiated by the photoexcitation of the thiocarbonyl compound. organic-chemistry.org The excited state then reacts with the alkene to form a 1,4-biradical intermediate, which subsequently closes to form the thietane ring. rsc.org The regioselectivity of the cycloaddition is governed by the formation of the most stable biradical intermediate. rsc.org
A challenge with this reaction is the instability of many thiocarbonyl compounds. researchgate.netnih.gov To overcome this, recent developments have focused on domino reactions where the thiocarbonyl compound is generated in situ followed by the photochemical cycloaddition. researchgate.netnih.gov For example, pyrenacyl sulfides can undergo a Norrish type II fragmentation under visible light to generate a thiocarbonyl, which then participates in the thia-Paternò-Büchi reaction. researchgate.netnih.gov
The thia-Paternò-Büchi reaction has been used to synthesize a variety of thietane structures. For example, the reaction of phenyl triphenylsilyl thioketone with acrylonitrile (B1666552) under UV irradiation yields the corresponding thietane derivatives. thieme-connect.de
Formal Cycloadditions for Multi-Substituted Thietanes
Formal cycloaddition reactions offer another route to highly substituted thietanes. These reactions may proceed through stepwise mechanisms rather than a concerted cycloaddition pathway.
An important example is the formal thermal [2+2] cycloaddition involving hexafluorothioacetone. This reactive thioketone, often generated from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, can react with various olefins in nucleophilic solvents to produce bis(trifluoromethyl)thietanes. beilstein-journals.org
These formal cycloadditions are valuable for creating thietanes with specific and often complex substitution patterns that are not readily accessible through other methods. beilstein-journals.orgrsc.orgacs.org
Ring-Opening and Subsequent Displacement Reactions of Small Rings
The synthesis of thietanes can also be achieved through the manipulation of other small, strained ring systems, such as oxiranes (epoxides) and thiiranes (episulfides). These reactions typically involve a nucleophilic ring-opening followed by an intramolecular displacement to form the four-membered thietane ring. beilstein-journals.orgrsc.org
A common precursor for this strategy is 2-(chloromethyl)oxirane (epichlorohydrin) and its derivatives. thieme-connect.de Treatment with a sulfide source like hydrogen sulfide in the presence of a base can yield 3-hydroxythietanes. thieme-connect.de A proposed mechanism for the formation of thietanes from oxiranes with a vicinal leaving group involves nucleophilic ring-opening, intramolecular transesterification, and then an intramolecular displacement. beilstein-journals.orgbeilstein-journals.org
Thiiranes can also serve as starting materials for thietane synthesis via ring expansion. rsc.org For instance, the reaction of a thiirane (B1199164) with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and a base) leads to a nucleophilic ring-opening of the thiirane. The resulting thiolate then undergoes an intramolecular displacement to form the thietane ring. rsc.orgresearchgate.net This method provides an efficient strategy for preparing various thietanes from readily available thiiranes. rsc.org
Another example involves the reaction of thiirane-2-methanol with a nucleophile like 3-nitrophenol (B1666305) under Mitsunobu conditions. The reaction proceeds through a nucleophilic ring-opening of the thiirane followed by intramolecular substitution to yield a chiral thietane. beilstein-journals.orgnih.gov
From Thiirane-2-methanol Derivatives
The synthesis of thietane derivatives from thiirane-2-methanol precursors has been demonstrated as a viable method. In one instance, a chiral thietane was synthesized from a chiral thiirane-2-methanol under Mitsunobu conditions with 3-nitrophenol. nih.gov The reaction proceeds through the initial reaction of the alcohol with triphenylphosphine, forming a thiirane intermediate. This intermediate then undergoes nucleophilic ring-opening followed by an intramolecular substitution to yield the chiral thietane product. nih.gov
Another example involves the treatment of a chiral thiirane alcohol with 3-nitrophenol, triphenylphosphine, and diethyl azodicarboxylate, which results in a mixture of a chiral thiirane ether and a thietane ether. thieme-connect.de
| Starting Material | Reagents | Product(s) | Yield | Ref |
| Chiral thiirane-2-methanol | 3-Nitrophenol, Triphenylphosphine, Diethyl azodicarboxylate (Mitsunobu conditions) | Chiral thietane | Not specified | nih.gov |
| Chiral thiirane alcohol | 3-Nitrophenol, Triphenylphosphine, Diethyl azodicarboxylate | Chiral thiirane ether and Chiral thietane ether | 1:1 mixture | thieme-connect.de |
From Aziridine-2-methyl Tosylate Derivatives
A notable synthesis of a bridged thietane derivative involves the ring-opening of an aziridine-2-methyl tosylate derivative. Specifically, (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate was converted into a bridged thietane in a 75% yield. nih.gov This transformation was achieved through a ring-opening reaction with ammonium (B1175870) tetrathiomolybdate (B108656), followed by a subsequent intramolecular cyclization. nih.gov The mechanism suggests that the tetrathiomolybdate nucleophile attacks the more substituted carbon atom of the aziridine (B145994) ring. nih.gov
| Starting Material | Reagents | Product | Yield | Ref |
| (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate | Ammonium tetrathiomolybdate | Bridged thietane | 75% | nih.gov |
From Oxiranes with Vicinal Leaving Groups
The synthesis of thietane rings from oxiranes bearing vicinal (adjacent) leaving groups is a recognized strategy. beilstein-journals.org The proposed mechanism for this transformation involves a nucleophilic ring-opening of the oxirane, followed by an intramolecular transesterification and a subsequent intramolecular displacement to form the thietane ring. beilstein-journals.org This method has been applied in the synthesis of thietane derivatives of complex molecules like taxoids. For instance, an acetal-protected oxiranemethyl mesylate derivative of a taxoid was treated with potassium thioacetate (KSAc) to generate the corresponding thietane-fused product. beilstein-journals.org
| Starting Material Class | General Mechanism | Example Application | Ref |
| Oxiranes with vicinal leaving groups | Nucleophilic ring-opening, intramolecular transesterification, intramolecular displacement | Synthesis of thietane-fused taxoid derivatives | beilstein-journals.org |
Other Specialized Synthetic Transformations
The reaction of certain ketones with sulfur dichloride provides a route to thietane derivatives. For example, tetraacylpropanes react with sulfur dichloride to produce the corresponding 2,2,4,4-tetraacylthietanes in yields ranging from 60% to 85%. thieme-connect.dethieme-connect.de
| Starting Material | Reagent | Product | Yield | Ref |
| Tetraacylpropane | Sulfur dichloride | 2,2,4,4-Tetraacylthietane | 60-85% | thieme-connect.dethieme-connect.de |
A rare example of a stable thietan-2-ol has been synthesized through the reaction of 3-adamantan-2-ylidene-1,1,1-trifluoropropan-2-one with ammonium hydrosulfide (B80085). thieme-connect.dethieme-connect.de This reaction yields a spiroadamantane-thietan-2-ol derivative. researchgate.net The process involves a thia-Michael addition, followed by proton transfer and nucleophilic addition. researchgate.net This specific reaction is noteworthy for producing a stable form of the otherwise elusive this compound. thieme-connect.dethieme-connect.de The reaction of the bulky α,β-unsaturated trifluoromethyl ketone, adamantylmethylene trifluoromethyl ketone, with ammonium hydrosulfide generated a spiroadamantine-thietan-3-ol in 86% yield. researchgate.net
| Starting Material | Reagent | Product | Yield | Ref |
| 3-Adamantan-2-ylidene-1,1,1-trifluoropropan-2-one | Ammonium hydrosulfide | Spiroadamantane-thietan-2-ol derivative | 86% | thieme-connect.dethieme-connect.deresearchgate.net |
Thietanes, particularly 3-hydroxythietanes, have been extensively prepared from 2-(chloromethyl)oxirane (epichlorohydrin) and its derivatives. thieme-connect.de
Early methods involved the reaction of epichlorohydrin (B41342) with hydrogen sulfide in the presence of bases like potassium hydroxide or barium hydroxide, affording yields greater than 60%. thieme-connect.de More contemporary procedures utilize different sulfur-containing reagents to achieve this transformation.
Using Monothiocarbamic Acid Salts: The reaction of epichlorohydrin with ammonium monothiocarbamates can produce thietan-3-ol (B1346918) derivatives. beilstein-journals.org The process begins with the nucleophilic ring-opening of the epoxide by the monothiocarbamate. beilstein-journals.org This is followed by aminolysis to generate a γ-halo-β-hydroxyalkanethiol, which then cyclizes to form the thietane ring. beilstein-journals.org
Using Tetrathiomolybdate: Reacting epichlorohydrin with a tetrathiomolybdate salt can lead to high yields of thietane derivatives, with reported yields as high as 90%. thieme-connect.de For instance, benzyltriethylammonium tetrathiomolybdate has been used as a reagent for producing 3-thietanol from both epichlorohydrin and oxiran-2-yl methanol (B129727) (glycidol). google.com
| Starting Material | Reagents | Product | Yield | Ref |
| 2-(Chloromethyl)oxirane (Epichlorohydrin) | Hydrogen sulfide, Potassium hydroxide or Barium hydroxide | 3-Hydroxythietanes | >60% | thieme-connect.de |
| 2-(Chloromethyl)oxirane (Epichlorohydrin) | Ammonium monothiocarbamates | Thietan-3-ol derivatives | Low to good | beilstein-journals.org |
| 2-(Chloromethyl)oxirane (Epichlorohydrin) | Tetrathiomolybdate | Thietane derivatives | Up to 90% | thieme-connect.de |
| Epichlorohydrin or Oxiran-2-yl methanol (Glycidol) | Benzyltriethylammonium tetrathiomolybdate | 3-Thietanol | Not specified | google.com |
Synthesis of 4-Methyl-thietan-2-ol from Crotonaldehyde (B89634) and Hydrogen Sulfide
The synthesis of 4-methyl-thietan-2-ol from crotonaldehyde and hydrogen sulfide represents a potential application of the reactivity of α,β-unsaturated aldehydes with sulfur nucleophiles. While a specific, high-yield, and widely adopted procedure for this exact transformation is not extensively documented in scientific literature, the reaction is chemically plausible based on established principles of organic synthesis.
The proposed reaction would likely proceed through a two-step sequence initiated by the Michael addition of hydrogen sulfide to the β-carbon of crotonaldehyde. This conjugate addition is a common reaction pathway for α,β-unsaturated carbonyl compounds. The initial addition would form a transient γ-mercaptoaldehyde intermediate.
Following the initial Michael addition, the second step would involve an intramolecular cyclization. The thiol group of the intermediate would attack the carbonyl carbon of the aldehyde. This nucleophilic attack would lead to the formation of a cyclic hemiacetal, which in this case is the desired 4-methyl-thietan-2-ol. The reaction is expected to yield a mixture of cis and trans isomers.
Plausible Reaction Scheme:
Table 1: Proposed Reactants and Product for the Synthesis of 4-Methyl-thietan-2-ol
| Compound Name | Role | Molecular Formula |
| Crotonaldehyde | Starting Material | C₄H₆O |
| Hydrogen Sulfide | Reagent | H₂S |
| 4-Methyl-thietan-2-ol | Product | C₄H₈OS |
Synthesis of 1-(Thietan-2-yl)ethan-1-ol from 3,5-Dichloropentan-2-ol
A documented method for the synthesis of a this compound derivative involves the reaction of a dihalogenated alcohol with a sulfide salt. Specifically, 1-(thietan-2-yl)ethan-1-ol has been prepared from 3,5-dichloropentan-2-ol. nih.gov
This synthesis was reported by Cerny and Polacek in 1966 and represents a classic example of forming a heterocyclic ring through double nucleophilic displacement. nih.gov In this reaction, 3,5-dichloropentan-2-ol is treated with potassium sulfide (K₂S). nih.gov The sulfide ion acts as a nucleophile, displacing the two chloride ions in an intramolecular cyclization process to form the thietane ring. This reaction proceeds with a reported yield of 65%. nih.gov
The mechanism involves the formation of a γ-mercaptoalkanol intermediate, which then cyclizes under the reaction conditions to yield the final thietane derivative. uou.ac.in
Reaction Scheme:
Table 2: Reactants and Product for the Synthesis of 1-(Thietan-2-yl)ethan-1-ol
| Compound Name | Role | Molecular Formula | Reported Yield |
| 3,5-Dichloropentan-2-ol | Starting Material | C₅H₁₀Cl₂O | 65% |
| Potassium Sulfide | Reagent | K₂S | |
| 1-(Thietan-2-yl)ethan-1-ol | Product | C₅H₁₀OS |
Chemical Reactivity and Mechanistic Investigations of Thietan 2 Ol
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group of thietan-2-ol, being a secondary alcohol, undergoes oxidation to yield the corresponding ketone, thietan-2-one. Concurrently, the sulfur atom in the thietane (B1214591) ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Conversion to Thietanones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For thietanols, this conversion provides access to thietanones, important synthetic intermediates. While specific studies on this compound are limited, the oxidation of the analogous thietan-3-ol (B1346918) is well-documented and provides a clear precedent. Thietan-3-ol can be oxidized to thietan-3-one (B1315229) using reagents such as dimethyl sulfoxide (B87167) (DMSO) activated by benzoic anhydride (B1165640) or acetic anhydride. thieme-connect.de
More general and widely applicable reagents for the oxidation of secondary alcohols include chromium (VI)-based compounds like Pyridinium Chlorochromate (PCC). msu.eduorganicchemistrytutor.com PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation, particularly in anhydrous conditions. organicchemistrytutor.comlibretexts.orglibretexts.org The reaction is typically performed in a solvent like dichloromethane. organicchemistrytutor.com Another common method is the Swern oxidation, which uses dimethyl sulfoxide activated by oxalyl chloride.
Table 1: Oxidation of Thietanols to Thietanones
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thietan-3-ol | DMSO, Benzoic Anhydride | Thietan-3-one | 72% | thieme-connect.de |
| Thietan-3-ol | DMSO, Acetic Anhydride | Thietan-3-one | 24% | thieme-connect.de |
| General Secondary Alcohol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Ketone | Good | libretexts.orglibretexts.org |
Formation of Sulfoxides (Thietane 1-Oxides)
The sulfur atom in the thietane ring can be selectively oxidized to a sulfoxide. This transformation can be achieved using a controlled amount of an oxidizing agent. A variety of reagents are available for the chemoselective oxidation of sulfides to sulfoxides. organic-chemistry.org A practical method involves using urea-hydrogen peroxide (UHP); for example, the oxidation of thioglycosides to glycosyl sulfoxides is achieved with 1.5 equivalents of UHP. beilstein-journals.org Other common reagents include hydrogen peroxide, often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent over-oxidation to the sulfone. beilstein-journals.orgresearchgate.net
Formation of Sulfones (Thietane 1,1-Dioxides)
Further oxidation of the sulfur atom in this compound, or its corresponding sulfoxide, yields a thietane 1,1-dioxide, also known as a sulfone. This transformation typically requires stronger oxidizing conditions or a greater stoichiometry of the oxidizing agent compared to sulfoxide formation. organic-chemistry.org
Commonly used reagents for converting thioethers to sulfones include hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), and sodium hypochlorite (B82951) (NaClO). organic-chemistry.orggoogle.com The oxidation of thietane itself to thietane 1,1-dioxide can be achieved in high yield using 30% hydrogen peroxide with a tungstic acid catalyst. orgsyn.org Similarly, substituted thietanols can be oxidized to the corresponding 1,1-dioxides using mCPBA. acs.org A study on the oxidation of thioglycosides demonstrated that using 2.5 equivalents of urea-hydrogen peroxide at a higher temperature selectively yields the sulfone. beilstein-journals.org It is important to note that the oxidation of thietan-3-ol with a hydrogen peroxide-acetic acid mixture has been reported to be dangerously explosive. thieme-connect.de
Table 2: Reagents for Oxidation of Thioethers to Sulfoxides and Sulfones
| Desired Product | Reagent System | Key Features | Reference |
|---|---|---|---|
| Sulfoxide | Urea-Hydrogen Peroxide (1.5 equiv) | Selective oxidation, tolerates other functional groups. | beilstein-journals.org |
| Sulfoxide | H₂O₂ / Tantalum carbide catalyst | High yields of sulfoxides. | organic-chemistry.orgorganic-chemistry.org |
| Sulfoxide | Rhodium(III)/DMSO | Mediates selective oxidation with O₂. | researchgate.net |
| Sulfone | Urea-Hydrogen Peroxide (2.5 equiv) | Controlled by stoichiometry and temperature. | beilstein-journals.org |
| Sulfone | H₂O₂ / Tungstic acid catalyst | High yield for oxidation of the parent thietane. | orgsyn.org |
| Sulfone | H₂O₂ / Niobium carbide catalyst | Efficiently affords sulfones. | organic-chemistry.orgorganic-chemistry.org |
| Sulfone | mCPBA | Common and effective for substituted thietanols. | acs.org |
Mechanistic Aspects of Alcohol Oxidation Reactions
The mechanism of alcohol oxidation depends on the reagent used. For chromium (VI) reagents like PCC, the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. msu.edu This is followed by an E2-like elimination, where a base removes the alpha-hydrogen, leading to the formation of a carbon-oxygen double bond and the reduction of chromium. msu.edulibretexts.org The reaction is performed in an anhydrous medium to prevent the hydration of the initial aldehyde product (from a primary alcohol) and subsequent over-oxidation to a carboxylic acid. organicchemistrytutor.comquora.com
In DMSO-based oxidations, such as the Swern or Moffatt-Pfitzner protocols, DMSO is activated by an electrophile (e.g., oxalyl chloride or an anhydride). harvard.edu The alcohol then attacks the activated sulfur species to form an alkoxysulfonium salt. harvard.edu A base, typically a hindered amine like triethylamine, facilitates the deprotonation at the alpha-carbon, leading to the collapse of the intermediate ylide to form the ketone, dimethyl sulfide (B99878), and the protonated base. harvard.eduorganic-chemistry.org
Reduction Reactions
Reduction reactions involving thietane derivatives primarily focus on the conversion of the oxidized sulfur species, the sulfones, back to the parent thietane ring.
Reduction of Thietane 1,1-Dioxides to Thietanes
The reduction of the sulfone group in thietane 1,1-dioxides to the corresponding thioether is a well-established method for synthesizing thietanes. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). thieme-connect.dethieme-connect.de For instance, the reduction of unsubstituted thietane 1,1-dioxide with LiAlH₄ gives thietane in 61% yield. thieme-connect.dethieme-connect.de This method has been successfully applied to a variety of substituted thietane 1,1-dioxides, affording the corresponding thietanes in good yields. thieme-connect.dethieme-connect.de
Table 3: Reduction of Thietane 1,1-Dioxides with LiAlH₄
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Thietane 1,1-dioxide | Thietane | 61% | thieme-connect.dethieme-connect.de |
| 3-Methyl-3-phenylthietane 1,1-dioxide | 3-Methyl-3-phenylthietane | 71% | thieme-connect.dethieme-connect.de |
| 2-Propylthietane 1,1-dioxide | 2-Propylthietane | 60% | thieme-connect.dethieme-connect.de |
However, it is noteworthy that in some specific cases, this reduction can be unsuccessful. For example, attempts to reduce certain 3-alkylamino-2-phenylthietane 1,1-dioxides and 2-phenylthietane 1,1-dioxides to their respective thietanes were reported to have failed, suggesting that the substitution pattern on the thietane ring can significantly influence the outcome of the reduction. epa.govacs.orgcdnsciencepub.com
Reduction of Thietanones to Thietanols (e.g., using sodium borohydride)
The synthesis of thietanols is commonly achieved through the reduction of the corresponding thietanones. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its selectivity in reducing aldehydes and ketones to their corresponding alcohols. acs.orgwikipedia.orgicheme.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the thietanone. moriroku.co.jp This process is typically conducted in a protic solvent like methanol (B129727) or ethanol. wikipedia.org While the reduction of thietan-3-ones to thietan-3-ols using sodium borohydride is a well-documented procedure, the same principle applies to the synthesis of this compound from thietan-2-one. thieme-connect.de The reaction is highly exothermic, with a heat of reaction of approximately -150 kcal per mole of sodium borohydride for ketone reduction. icheme.org
The general reaction for the reduction of a thietanone to a thietanol using sodium borohydride can be summarized as follows:
Table 1: General Reaction for the Reduction of Thietanone
| Reactant | Reagent | Product |
| Thietanone | 1. Sodium Borohydride (NaBH₄)2. H₂O or Alcohol (Solvent/Workup) | Thietanol |
| ⟶ |
This table illustrates the general transformation of a thietanone to a thietanol, with the 3-substituted isomers shown as a representative example.
Research on substituted thietanones, such as 2,2,4,4-tetramethylthietan-3-one, confirms the utility of sodium borohydride in producing the corresponding thietan-3-ol with high stereoselectivity. thieme-connect.de The efficiency and mild conditions of this method make it a cornerstone in the synthesis of thietanol derivatives.
Nucleophilic Substitution Reactions
The reactivity of this compound in nucleophilic substitution reactions is dictated by the two primary reactive sites: the carbon atom bonded to the hydroxyl group and the sulfur atom within the heterocyclic ring.
Nucleophilic substitution at the carbon atom bearing the hydroxyl group is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org For a substitution reaction to occur, the hydroxyl group must first be converted into a good leaving group. This is typically achieved through two main pathways:
Protonation under Acidic Conditions: In the presence of a strong acid (e.g., HBr, HCl), the alcohol's oxygen atom is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable and readily displaced by a nucleophile. libretexts.orglibretexts.org Since this compound is a secondary alcohol, this reaction can proceed via an Sₙ1 mechanism, involving a carbocation intermediate, or an Sₙ2 mechanism. libretexts.orgmsu.edu
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonate ester (e.g., tosylate, mesylate). These sulfonate anions are excellent leaving groups, and the resulting ester can readily undergo an Sₙ2 reaction with a wide range of nucleophiles. libretexts.org This method avoids the use of strong acids and the potential for carbocation rearrangements associated with the Sₙ1 pathway.
The mechanism for an Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom, resulting in an inversion of stereochemistry at the reaction center. fiveable.me
The sulfur atom in the thietane ring possesses lone pairs of electrons, making it a nucleophilic center. researchgate.net It can react with various electrophiles. A primary example of this reactivity is the oxidation of the sulfur atom. Thietanes can be oxidized to form the corresponding sulfoxides and subsequently to sulfones, typically using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). acs.org
Table 2: Oxidation of the Thietane Sulfur Atom
| Starting Material | Product (Sulfoxide) | Product (Sulfone) |
| Thietane Derivative | Thietane-1-oxide Derivative | Thietane-1,1-dioxide Derivative |
This reactivity is a general feature of thioethers and is well-documented for various thietane derivatives, including thietan-3-ol. thieme-connect.deacs.org The nucleophilicity of the sulfur also allows it to be targeted by electrophiles in ring-opening reactions, as discussed in the following section.
Reactivity at the Carbon Bearing the Hydroxyl Group
Ring-Opening Reactions of the Thietane Moiety
The four-membered thietane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions initiated by either electrophiles or nucleophiles. thieme-connect.deresearchgate.net These reactions relieve the strain and are a key aspect of thietane chemistry.
In an electrophilic ring-opening reaction, the nucleophilic sulfur atom of the thietane ring attacks an external electrophile. This initial attack forms a cyclic sulfonium (B1226848) ion intermediate. The formation of this positively charged, strained intermediate renders the ring highly susceptible to a subsequent attack by a nucleophile. The nucleophile will then attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond and opening of the ring. A protocol for the electrophilic activation of thietanes using arynes has been developed, which proceeds under mild conditions and accommodates a wide variety of nucleophiles. rsc.org This process highlights the dual role of the sulfur atom, which acts first as a nucleophile and then facilitates the ring cleavage.
Nucleophilic ring-opening involves the direct attack of a nucleophile on one of the carbon atoms of the thietane ring. researchgate.net Due to ring strain, the C-S bonds are weakened and susceptible to cleavage. In unsymmetrical thietanes, the nucleophile generally attacks the less sterically hindered carbon atom adjacent to the sulfur atom. researchgate.net This process follows an Sₙ2-type mechanism, where the sulfur atom acts as the leaving group, resulting in a thiol-containing product. Studies on related compounds like thietan-2-ones (β-thiolactones) show that nucleophilic attack occurs at the β-carbon (C4), leading to ring cleavage and the formation of a thiocarboxylate. nih.gov The propensity of thietanes to undergo nucleophilic ring-opening makes them useful precursors for the synthesis of various sulfur-containing acyclic compounds. researchgate.netontosight.ai
Transition Metal-Catalyzed Ring Opening
Transition metal-catalyzed reactions provide a powerful tool for the selective ring-opening of strained heterocycles like thietanes. These reactions often proceed under mild conditions and can offer high levels of regioselectivity and stereoselectivity. While the direct transition metal-catalyzed ring-opening of this compound is not extensively documented, the reactivity of the broader thietane class suggests potential pathways. Palladium, rhodium, and nickel complexes have been shown to be effective catalysts for the ring-opening of various heterocyclic systems. uoguelph.caresearchgate.netsioc-journal.cnnih.gov
For instance, palladium-catalyzed reactions have been utilized in multistep sequences involving the ring-opening of bicyclic alkenes, demonstrating the capability of palladium complexes to facilitate the cleavage of strained ring systems. researchgate.netnih.gov In a related context, palladium catalysis has been employed for the stereoselective ring-opening of aryl cyclopropyl (B3062369) ketones to form α,β-unsaturated ketones. rsc.org This indicates that palladium catalysts can effectively mediate the cleavage of C-C bonds within a strained ring, a process that could be analogous to the C-S bond cleavage in this compound.
Rhodium catalysts have also been investigated for the ring-opening of heterobicyclic alkenes with various nucleophiles, showcasing high stereoselectivity. uoguelph.ca Similarly, nickel-catalyzed cascade reactions involving the ring-opening of oxabicyclic alkenes have been developed. uoguelph.ca These examples from related systems suggest that transition metals, particularly those from the platinum group, could be effective in promoting the ring-opening of this compound. The reaction would likely proceed through an initial coordination of the metal to the sulfur atom, followed by oxidative addition into one of the C-S bonds, leading to a metallacyclic intermediate that can then react with a variety of nucleophiles. The regioselectivity of such a process would be influenced by both steric and electronic factors of the substituents on the thietane ring. researchgate.net
Ring-Expansion Reactions
Ring-expansion reactions of thietanes offer a valuable synthetic route to larger, more complex sulfur-containing heterocycles, which are of interest in medicinal chemistry and materials science. chim.it Thietanes can be induced to undergo ring expansion to form five-, six-, and even larger membered rings through various methods. researchgate.netbenthamdirect.com
Formation of Larger Sulfur-Containing Heterocycles from Thietanes
Thietanes serve as precursors for the synthesis of a variety of larger sulfur-containing heterocycles, including tetrahydrothiophenes, thiolanes, and other derivatives. researchgate.netbenthamdirect.comacs.orgsciencemadness.org These ring-expansion reactions can be initiated by photochemical methods or through the use of specific reagents that promote the insertion of atoms or functional groups into the thietane ring. chim.itrsc.org
One notable example is the photochemical reaction of thiobenzophenone (B74592) with acrylonitrile (B1666552), where the concentration of the reactants can be tuned to selectively produce either a thietane or a tetrahydrothiophene (B86538) derivative. chim.itacs.org This highlights the potential for controlling the reaction outcome to favor ring expansion. Furthermore, the ring expansion of thietanes can be achieved through reactions with carbenes, which can lead to the formation of five-membered rings. researchgate.netrsc.org For example, 2-phenyl thietane can undergo a chemoselective ring expansion to yield a 2,2,3-trisubstituted thiolane. rsc.orgd-nb.info
The synthesis of thiobutyrolactones from thietanes via carbon monoxide insertion, catalyzed by transition metal complexes like octacarbonyldicobalt and dodecacarbonyltriruthenium, is another example of a ring-expansion reaction. thieme-connect.de This process is regiospecific, with carbonyl insertion occurring at the less substituted C-S bond. thieme-connect.de
Mechanistic Pathways of Ring Expansion Processes
The mechanisms of thietane ring-expansion reactions are varied and depend on the specific reagents and conditions employed. researchgate.netbenthamdirect.com Generally, these processes can involve electrophilic or nucleophilic attack, followed by rearrangement and cyclization. researchgate.net
In electrophilic ring expansions, an electrophile, such as a carbene, attacks the sulfur atom of the thietane ring. researchgate.net This is followed by a Stevens-type rearrangement where one of the adjacent carbon atoms migrates, leading to the formation of a larger ring. researchgate.net The regioselectivity of this process is often controlled by the electronic effects of the substituents on the thietane ring. benthamdirect.com
Photochemically induced ring expansions can proceed through different mechanistic pathways. For instance, the reaction can be initiated by a thia-Paternò–Büchi reaction, followed by a regioselective photochemical ring enlargement. acs.org Computational studies, such as DFT calculations, suggest that some photochemical ring-expansion reactions of thietanes proceed via the formation of a sulfur ylide intermediate, which then undergoes a diradical pathway to form the expanded ring. rsc.orgresearchgate.netrsc.org The difference in bond lengths within the free sulfur ylide intermediate influences the stereochemical outcome of the reaction. rsc.orgrsc.org
In some cases, ring expansion can occur through a more complex, multi-step process. For example, the formation of certain sulfur-rich heterocycles from thioketones can involve a series of dimerization and ring-expansion steps. mdpi.com
Derivatization Strategies for this compound
The hydroxyl group in this compound provides a convenient handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized thietanes. These derivatives are valuable as synthetic intermediates and as potential bioactive molecules. ontosight.ainih.gov
One common derivatization strategy involves the conversion of the hydroxyl group into other functional groups. For example, the hydroxyl group can be oxidized or modified to introduce moieties like a methylene (B1212753) or hydroxymethyl group under mild reaction conditions. nih.gov The synthesis of thietanose nucleosides often involves the derivatization of a hydroxyl group on the thietane ring. nih.gov
Another approach to derivatization is through the reaction of the hydroxyl group with various electrophiles. For instance, treatment of a thietane with a hydroxyl group with reagents like mesyl chloride can convert the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. nih.govbeilstein-journals.org This strategy is employed in the synthesis of thietane-fused nucleosides. nih.gov The synthesis of 2-acetoxythietane can be achieved by treating thietane with tert-butyl peroxyacetate in the presence of a copper(I) catalyst. thieme-connect.de
Furthermore, the thietane ring itself can be functionalized. For example, 3,3-disubstituted thietane dioxides can be synthesized from thietanone through the formation of a tertiary alcohol, which can then undergo further reactions. acs.org While this example starts from the ketone, it demonstrates the potential for functionalization at other positions of the thietane ring, which could be combined with derivatization at the 2-ol position.
The table below summarizes some examples of derivatization reactions starting from or related to this compound.
| Starting Material | Reagent(s) | Product | Reference(s) |
| Thietane | tert-butyl peroxyacetate, CuCl | 2-Acetoxythietane | thieme-connect.de |
| (2R,3S)-2-(hydroxymethyl)thietan-3-ol | Moffatt-type oxidation, Petasis' reagent | Methylene derivative | nih.gov |
| 1-Thioacetyl-3-mesylate | Basic conditions | Thietane ring | nih.gov |
| Thietanone | iPrMgCl·LiCl, 2-iodoanisole | 3-(2-Methoxyphenyl)thietan-3-ol | acs.org |
Stereochemical Aspects and Conformational Analysis of Thietan 2 Ol
Chirality and Stereoisomerism of Thietan-2-ol
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image.
This compound possesses a chiral center at the C2 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl (-OH) group, the sulfur atom of the ring, and the C3 carbon of the ring. The presence of this stereocenter means that this compound is a chiral molecule and can exist as a pair of stereoisomers known as enantiomers. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-thietan-2-ol and (S)-thietan-2-ol. Much like other chiral alcohols such as butan-2-ol, which also has a chiral carbon bearing the hydroxyl group, this compound is typically encountered as a racemic mixture, which is a 1:1 mixture of its two enantiomers. ebi.ac.uk
Conformational Preferences of the Four-Membered Thietane (B1214591) Ring System
Contrary to a planar arrangement, the four-membered thietane ring adopts a puckered or bent conformation. This puckering is a result of the ring striving to relieve the inherent angle strain of a small cyclic system. msu.edu The conformation of the thietane ring is characterized by a specific puckering angle and an energy barrier for the interconversion between equivalent puckered forms. researchgate.netebi.ac.uk This interconversion happens through a "ring-puckering" motion. ebi.ac.uk
Spectroscopic studies and quantum chemical calculations have provided precise values for these conformational parameters for the unsubstituted thietane molecule in its ground state (S₀). researchgate.netebi.ac.uk
| Parameter | Value | Reference |
|---|---|---|
| Ring Puckering Angle | 26° | researchgate.netebi.ac.uk |
| Barrier to Interconversion | 274 cm⁻¹ (approx. 3.28 kJ/mol) | researchgate.netebi.ac.uk |
The puckered nature of the ring means that substituents can adopt either axial or equatorial positions, and the energy difference between these positions influences the preferred conformation of substituted thietanes. whiterose.ac.uk
Influence of Substituents on Stereochemical Outcomes
Substituents on the thietane ring play a critical role in dictating its conformational preferences and the stereochemical outcome of reactions. The size, polarity, and electronic nature of the substituent all exert an influence.
In the case of this compound, the hydroxyl group at the C2 position is particularly significant. Through X-ray diffraction analysis of a related thietanol dioxide derivative, a puckered ring conformation was observed, which is suggestive of an intramolecular hydrogen bond between the hydroxyl group and an oxygen of the sulfone. acs.org A similar interaction between the hydroxyl group and the sulfur atom in this compound itself could influence the conformational equilibrium, potentially favoring a specific puckered form.
The stereochemical course of reactions to form the thietane ring is also heavily influenced by substituents. In photochemical [2+2] cycloadditions (thia-Paternò–Büchi reactions), the stereochemistry of the reacting alkene is often transferred to the product, and existing chiral centers in the reactants can direct the formation of a specific diastereomer. researchgate.netcambridgescholars.com For example, the stereoselectivity of the Paternò–Büchi reaction can be explained by the ability of a sulfur atom in the alkene to coordinate with the oxygen atom of the excited carbonyl compound, which directs the attack to a specific face of the double bond. cambridgescholars.com This principle highlights how the heteroatom and other substituents guide the stereochemical outcome. In acid-catalyzed ring-opening reactions of epoxides to form thietanes, the regioselectivity of the nucleophilic attack is controlled by the electronic and steric effects of the epoxide's substituents, which in turn determines the final stereochemistry of the resulting thietane. msu.educdnsciencepub.com
Advanced Spectroscopic Characterization Techniques in Thietan 2 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules like thietan-2-ol. researchgate.netweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. researchgate.netnih.gov
¹H NMR and ¹³C NMR Applications for this compound
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton in the molecule will produce a signal at a specific chemical shift (δ), measured in parts per million (ppm). The chemical shift is influenced by the electron density around the proton. For instance, the proton attached to the carbon bearing the hydroxyl group (C2) is expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen atom. The protons on the carbons adjacent to the sulfur atom will also have characteristic shifts. The integration of the peaks corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom gives a distinct signal. The carbon atom bonded to the hydroxyl group (C2) is expected to appear at a significantly downfield chemical shift compared to the other ring carbons (C3 and C4) due to the oxygen's deshielding effect. The chemical shifts of C3 and C4 will also be influenced by the adjacent sulfur atom.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on typical ranges for similar functional groups. sigmaaldrich.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| H on C2 | 4.5 - 5.5 | - | Triplet |
| H on C3 | 2.5 - 3.5 | - | Multiplet |
| H on C4 | 2.8 - 3.8 | - | Multiplet |
| OH | Variable (depends on solvent, concentration) | - | Singlet |
| C2 | - | 65 - 80 | |
| C3 | - | 30 - 45 | |
| C4 | - | 25 - 40 |
Two-Dimensional NMR Techniques for Connectivity Assignments
For more complex molecules or to definitively assign the signals in this compound, two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would reveal which protons are on adjacent carbon atoms, helping to trace the connectivity of the thietane (B1214591) ring. For example, a cross-peak would be expected between the proton on C2 and the protons on C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgyoutube.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.commdpi.com This is particularly useful for identifying quaternary carbons and for piecing together different structural fragments. In this compound, an HMBC spectrum could show correlations between the hydroxyl proton and C2, and between the protons on one carbon and the adjacent carbons in the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. algimed.cominnovareacademics.in This high accuracy allows for the determination of the elemental composition of this compound by distinguishing it from other compounds that may have the same nominal mass. alevelchemistry.co.ukmeasurlabs.com For example, HRMS can differentiate between ions with the same integer mass but different elemental formulas. In some cases, the ionization method can lead to fragmentation, where a common fragment observed for thietanols is the loss of the hydroxyl group ([M-OH]⁺). acs.org
| Property | Value for this compound (C₃H₆OS) |
| Molecular Formula | C₃H₆OS |
| Nominal Mass | 90 |
| Exact Mass | 90.0139 |
Coupled Techniques (GC-MS, LC-MS)
To analyze complex mixtures or to separate this compound from other components, mass spectrometry is often coupled with chromatographic techniques.
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the sample is first vaporized and separated based on volatility and polarity in a gas chromatograph before being introduced into the mass spectrometer. shimadzu.com This technique is suitable for volatile and thermally stable compounds. researchgate.net this compound, being a relatively small molecule, could potentially be analyzed by GC-MS, possibly after derivatization to increase its volatility. patsnap.com
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds in a liquid phase before they enter the mass spectrometer. shimadzu.com This method is ideal for less volatile, polar, and thermally sensitive molecules, making it well-suited for the analysis of biomolecules and many organic compounds. patsnap.com Given the presence of the polar hydroxyl group, LC-MS would be a highly effective technique for the analysis of this compound, as it generally does not require derivatization for such compounds. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comelsevier.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov The resulting IR spectrum shows absorption bands that are characteristic of particular functional groups. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region. The C-S bond vibrations typically appear in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org A Raman spectrum also provides information about molecular vibrations. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. nih.gov Therefore, the C-S and C-C bond vibrations in the thietane ring of this compound might be more prominent in the Raman spectrum. The O-H stretching vibration is typically weak in Raman spectra.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. edinst.com
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
| O-H | Stretching | 3200 - 3600 (broad) | Weak |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-O | Stretching | 1000 - 1200 | Medium |
| C-S | Stretching | 600 - 800 | Strong |
| C-C | Stretching | 800 - 1200 | Strong |
X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound Derivatives
In cases where suitable single crystals cannot be grown, structure determination can sometimes be achieved directly from powder XRD data, a more challenging process that can be aided by solid-state NMR data and computational methods like periodic Density Functional Theory (DFT) calculations. researchgate.net
Research on thietan-3-ol (B1346918) derivatives provides a clear example of the utility of XRD. The sulfone derivative of phenethyl-thietan-3-ol was successfully characterized by XRD, confirming its structure. nih.gov A more detailed study on 3-aryl-thietan-3-ol dioxides revealed specific conformational details. acs.org For instance, the XRD analysis of thietanol dioxide (2a in the study) showed a significantly puckered thietane dioxide ring, with an angle of 29.4°, which was attributed to a potential intramolecular hydrogen bond. acs.org In contrast, diarylthietane dioxides exhibited less puckered rings. acs.org The structure of a bicyclic thietane derivative, 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane, was also unambiguously established through single-crystal X-ray diffraction analysis. beilstein-journals.org These findings highlight how XRD can reveal subtle conformational changes in the thietane ring system based on its substitution pattern and oxidation state.
Table 1: Selected XRD Structural Data for Thietane Derivatives
| Compound | Ring Puckering Angle (°) | Key Observation | Reference |
|---|---|---|---|
| Thietanol dioxide (2a) | 29.4 | Puckered ring, suggestive of intramolecular H-bond. | acs.org |
| Diarylthietane dioxide (3aa) | 14.0 | Less puckered ring compared to the hydroxylated derivative. | acs.org |
| Diarylthietane dioxide (3ac) | 16.9 | Less puckered ring compared to the hydroxylated derivative. | acs.org |
This table is generated based on data for thietan-3-ol derivatives as illustrative examples of XRD analysis on the thietane ring system.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. ull.esrsc.org Since this compound possesses a stereogenic center at the C2 position, it exists as a pair of enantiomers, (R)-thietan-2-ol and (S)-thietan-2-ol. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers, providing a unique spectral fingerprint for each. encyclopedia.pub
The process of assigning the absolute configuration of a chiral molecule like this compound using ECD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum. nih.govcas.cz The theoretical spectrum is generated through quantum-mechanical calculations, most commonly using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net
The key steps in this process are:
Conformational Analysis: The first step is to identify all stable low-energy conformers of the molecule, as the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov
Spectrum Calculation: For a chosen configuration (e.g., the R-enantiomer), the ECD spectrum of each stable conformer is calculated using TD-DFT. researchgate.net These individual spectra are then averaged based on their calculated conformational populations.
Comparison: The resulting theoretical spectrum is compared to the experimental ECD spectrum. A good match between the calculated spectrum for the R-configuration and the experimental spectrum confirms the molecule is the R-enantiomer. If the experimental spectrum is a mirror image of the calculated one, the molecule is assigned the S-configuration. ull.es
The characteristic positive or negative peaks in an ECD spectrum are known as Cotton effects. The sign and intensity of these effects are directly related to the spatial arrangement of atoms around the chromophore (the light-absorbing part of the molecule). ull.es For this compound, the hydroxyl and sulfur-containing ring constitute the chromophore system whose electronic transitions give rise to the ECD signal. While ECD is a routine and reliable method, factors such as solvent effects and the choice of computational functional and basis set can influence the accuracy of the prediction and must be carefully considered. nih.govcas.cz
Table 2: Conceptual Illustration of ECD for Absolute Configuration
| Enantiomer | Expected Experimental ECD Spectrum | Relationship to Calculated (R)-Spectrum | Absolute Configuration Assignment |
|---|---|---|---|
| Sample A | Spectrum with specific positive and negative Cotton effects. | Matches the calculated spectrum for the (R)-enantiomer. | (R)-Thietan-2-ol |
Computational and Theoretical Chemistry Studies of Thietan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of molecules. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. epfl.ch For a molecule like thietan-2-ol, this provides a foundational understanding of its geometry, stability, and reactivity.
Electronic structure theory is the bedrock of modern computational chemistry. researchgate.net Methods are generally categorized into ab initio and Density Functional Theory (DFT).
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. uol.de Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) build upon a wave function-based description of the electronic system. rsdjournal.org While highly accurate, their computational cost increases dramatically with the size of the molecule. routledge.com For this compound, ab initio methods like MP2 could be used to obtain very accurate geometries and energies, serving as benchmarks for other methods. researchgate.netresearchgate.net
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. epfl.chwikipedia.org DFT is based on the principle that the energy of a system can be determined from its electron density. numberanalytics.com The theory uses functionals to approximate the exchange and correlation interactions between electrons. wikipedia.org A variety of functionals, such as B3LYP and PBE, are available, and their choice depends on the specific properties being investigated. researchgate.netnumberanalytics.comdergipark.org.tr DFT is widely used to study the structure, energetics, and reactivity of organic molecules, including sulfur-containing heterocycles. rsc.org
| Computational Method | Description | Typical Application for this compound |
| Ab Initio (e.g., MP2, CCSD(T)) | Based on first principles, solving the approximate Schrödinger equation. Computationally intensive. routledge.comuol.de | High-accuracy geometry optimization, calculation of benchmark conformational energies. researchgate.net |
| Density Functional Theory (DFT) (e.g., B3LYP, PBE) | Uses electron density to calculate system energy, offering a good balance of accuracy and cost. wikipedia.orgnumberanalytics.com | Geometry optimization, conformational analysis, prediction of spectroscopic properties, reaction mechanism studies. researchgate.netdergipark.org.trrsc.org |
Quantum chemical calculations are instrumental in predicting the three-dimensional structure of molecules and the relative energies of their different spatial arrangements (conformers). scirp.org The thietane (B1214591) ring is not planar and exists in puckered conformations. For this compound, the key conformational questions involve the ring pucker and the orientation of the hydroxyl group (axial vs. equatorial).
Computational methods can optimize the geometry of various possible conformers to find the local minima on the potential energy surface. scirp.org The energy differences between these conformers can then be calculated to determine their relative populations at a given temperature. Studies on analogous cyclic systems have shown that DFT methods can accurately predict chair or twist conformations and calculate the energy barriers for interconversion between them. researchgate.net For this compound, calculations would likely predict a puckered four-membered ring, and the relative stability of the axial and equatorial conformers of the hydroxyl group would be determined by a combination of steric and electronic effects.
Table 2: Representative Predicted Geometrical Parameters for a Thietane Ring (Note: These are typical values for thietane derivatives; specific values for this compound would require dedicated calculation.)
| Parameter | Typical Value | Method of Prediction |
| C-S Bond Length | 1.85 Å | DFT, Ab Initio |
| C-C Bond Length | 1.55 Å | DFT, Ab Initio |
| C-S-C Bond Angle | ~78° | DFT, Ab Initio |
| Ring Puckering Angle | 25-35° | DFT, Ab Initio |
| Interconversion Barrier | 5-10 kcal/mol | DFT (e.g., PBE/3ξ, B3LYP) researchgate.net |
Computational chemistry can predict various spectroscopic properties, providing a powerful complement to experimental characterization. dergipark.org.tr By calculating these properties, researchers can aid in the interpretation of experimental spectra or predict the spectra of unknown molecules. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT methods like B3LYP, can calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. dergipark.org.tr
Vibrational (IR & Raman) Spectroscopy: The calculation of vibrational frequencies is a standard output of geometry optimization. dergipark.org.tr These frequencies correspond to the peaks in an IR or Raman spectrum. A comparison between the calculated and experimental spectra can help confirm the structure of the synthesized compound. dergipark.org.tr
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to absorption peaks in a UV-Vis spectrum. dergipark.org.tr
| Spectroscopy Type | Computational Method | Predicted Property |
| Nuclear Magnetic Resonance (NMR) | DFT/GIAO dergipark.org.tr | Chemical Shifts (δ) |
| Infrared (IR) / Raman | DFT (Frequency Calculation) dergipark.org.tr | Vibrational Frequencies (cm⁻¹) |
| Ultraviolet-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) dergipark.org.tr | Maximum Absorption Wavelengths (λ_max) |
Prediction of Molecular Geometry and Conformational Energetics
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum mechanics describes the static structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic evolution over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations change over time. researchgate.netwustl.edu
For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. rsc.org This landscape is a map of all possible shapes the molecule can adopt and their corresponding potential energies. arxiv.org By simulating the molecule over nanoseconds or longer, researchers can observe transitions between different conformers (e.g., ring puckering, rotation of the -OH group) and determine the free energy barriers between them. nih.gov This provides a detailed understanding of the molecule's flexibility and the relative populations of different structural states, which is essential for understanding its interactions with other molecules. nih.govbiorxiv.org
Reaction Mechanism Elucidation via Computational Pathways
Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Computational chemistry provides a way to map out the entire reaction pathway, from reactants to products. numberanalytics.com This involves identifying all intermediates and, crucially, the transition states that connect them. numberanalytics.comrsc.org
Using methods like DFT, researchers can calculate the potential energy surface for a proposed reaction involving this compound, such as its synthesis via ring-opening of a thiirane (B1199164) or its oxidation. matlantis.combeilstein-journals.org The energy of the transition state determines the activation energy of the reaction, which governs its rate. numberanalytics.com By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. matlantis.com Advanced automated reaction path search methods can even uncover complex reaction networks with minimal prior assumptions, accelerating the discovery of new chemical reactions. rsc.orgchemrxiv.org
Force Field Development for Thietane Systems
Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of the system. ethz.chwikipedia.org The accuracy of an MD simulation is entirely dependent on the quality of the underlying force field. ethz.ch
While general-purpose force fields exist for many common organic molecules, specialized systems like thietanes often require the development of specific parameters for accurate simulations. ethz.ch Force field development is a meticulous process that involves:
Defining the functional forms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. wikipedia.org
Generating a set of reference data, typically from high-level ab initio or DFT calculations, for a range of molecular geometries and interactions. ethz.ch
Fitting the force field parameters to reproduce this reference data as well as available experimental data (e.g., density, heat of vaporization). ethz.ch
The development of a robust and transferable force field for the thietane moiety is essential for conducting reliable, large-scale simulations of this compound and its derivatives in various environments, such as in solution or interacting with biological macromolecules. cdnsciencepub.comusc.edu
Applications in Advanced Organic Synthesis and Materials Science
Thietan-2-ol as a Versatile Building Block in Complex Organic Synthesis
The utility of this compound in organic synthesis stems from the reactivity of its sulfur-containing heterocyclic ring and the hydroxyl group. ontosight.ai This combination allows it to serve as a versatile intermediate for constructing a wide array of molecules. Thietanes, in general, are important intermediates for preparing sulfur-containing acyclic and heterocyclic compounds. nih.gov
This compound is a precursor for synthesizing more complex molecules with potential therapeutic applications. ontosight.ai The reactivity of the thietane (B1214591) ring, which is susceptible to ring-opening reactions, and the functionality of the hydroxyl group, which can undergo various transformations like oxidation, reduction, and substitution, make it a valuable starting material. ontosight.ai For instance, the synthesis of 1-(thietan-2-yl)ethan-1-ol, a derivative of this compound, has been reported through the reaction of 3,5-dichloropentan-2-ol with potassium sulfide (B99878). nih.govresearchgate.net This demonstrates how the core thietane structure can be elaborated into more complex sulfur-containing molecules. The strain energy of the thietane ring, which is considered to be greater than that of the three-membered thiirane (B1199164) ring, drives many of its synthetic applications. thieme-connect.de
The thietane ring is a key structural motif in various biologically active compounds, including antiviral and anticancer agents. nih.gov this compound derivatives serve as building blocks for these complex scaffolds. For example, the synthesis of thietanose nucleosides, which are sulfur analogues of oxetanocin A, often involves the construction of a thietane ring as a key step. nih.govbeilstein-journals.org Synthetic strategies to access these scaffolds can involve intramolecular cyclization of precursors derived from materials like D-xylose, where a primary methanesulfonate (B1217627) is displaced by a thioacetate (B1230152). thieme-connect.de The synthesis of spirothietane nucleosides and other complex structures like 2'-spirothietane uridine (B1682114) derivatives further highlights the importance of thietane intermediates in creating novel molecular frameworks for medicinal chemistry. beilstein-journals.orgnih.gov
| Example of Thietane-Containing Scaffold | Synthetic Precursor/Method | Significance |
| 1-(Thietan-2-yl)ethan-1-ol | 3,5-dichloropentan-2-ol and K2S nih.govresearchgate.net | Demonstrates elaboration of the thietane-2-ol core. |
| Thietanose Nucleosides | Vitamin C, D-xylose derivatives nih.govthieme-connect.debeilstein-journals.org | Sulfur analogues of biologically active oxetanocin A. |
| 2'-Spirothietane Uridines | Ketone precursors via Michael reaction and cyclization nih.gov | Novel antiviral agents. |
| Thietane-containing Taxoid Derivatives | Synthesized from β-halooxiranes thieme-connect.de | Potential anticancer drugs. |
Precursor to Structurally Diverse Sulfur-Containing Molecules
Polymerization Studies Involving Thietane Derivatives
The strained four-membered ring of thietane and its derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polythioethers and other sulfur-containing polymers. researchgate.netmdpi.com This polymerization is driven by the relief of ring strain. wikipedia.orgwiley-vch.de
Thietanes, classified as thioethers, are a known class of cyclic monomers that undergo ROP. researchgate.netmdpi.com The polymerization can proceed through various mechanisms, including cationic, anionic, and coordination pathways, depending on the initiator and reaction conditions. researchgate.netwiley-vch.de Cationic ring-opening polymerization (CROP) is a particularly common method for thietanes, often initiated by strong electrophiles like triethyloxonium (B8711484) tetrafluoroborate. researchgate.net The process involves the attack of the reactive chain end on a cyclic monomer, propagating the polymer chain. wikipedia.org The resulting polymers are polythioethers, which are sulfur analogues of polyethers and possess unique properties.
Kinetic studies of the cationic polymerization of thietanes have shown that the reaction often stops at limited conversions. researchgate.net This is attributed to a termination reaction where the reactive chain ends, which are cyclic sulfonium (B1226848) salts, react with the sulfur atoms along the polymer chain. researchgate.net The ratio of the rate constant of propagation (kp) to the rate constant of termination (kt) varies for different thietane monomers. researchgate.net The thermodynamics of ROP are governed by the Gibbs free energy change (ΔGp), which is influenced by enthalpy (ΔHp) and entropy (ΔSp). The significant ring strain in thietanes results in a negative enthalpy of polymerization, which is the primary driving force for the reaction. wiley-vch.de Mechanistic investigations using techniques like kinetic isotope effects and DFT calculations in related ROP systems have helped elucidate the rate-determining steps, such as the formation of the metallacyclobutane ring in ring-opening metathesis polymerization (ROMP). illinois.edunih.gov
| Monomer Type | Polymerization Mechanism | Key Kinetic/Mechanistic Feature |
| Thietanes | Cationic ROP (CROP) researchgate.net | Termination via reaction between chain end and polymer backbone sulfur atoms. researchgate.net |
| Cyclic Thioesters | Anionic ROP nih.gov | Can be undermined by side reactions like transthioesterification. nih.gov |
| Thionolactones | Anionic ROP nih.gov | Isomerization during polymerization to produce C=O polythioesters. nih.gov |
| Norbornenyl Monomers | Ring-Opening Metathesis Polymerization (ROMP) nih.gov | Rate-determining step is the formation of the metallacyclobutane ring. nih.gov |
While the direct ROP of this compound itself is not extensively detailed, the polymerization of related sulfur-containing cyclic monomers, such as thiolactones and thionolactones, leads to the synthesis of polythioesters. nih.govnih.govresearchgate.net These materials are gaining attention as they can exhibit enhanced thermal and optical properties and are often degradable and recyclable. nih.govrsc.org The synthesis of polythioesters can be achieved through the ROP of various cyclic thioester monomers or via the ring-opening copolymerization (ROCOP) of cyclic thioanhydrides with epoxides. nih.gov A general method involves the conversion of lactones to thionolactones, followed by ROP to yield polythioesters. nih.gov This versatility in monomer design allows for the creation of polythioesters with highly tunable properties, such as a wide range of glass transition temperatures. nih.gov
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective and Stereospecific Synthetic Pathways
The synthesis of thietanes, including Thietan-2-ol, has traditionally relied on methods like intermolecular double substitutions and intramolecular cyclizations. nih.gov However, a significant challenge lies in the precise control of stereochemistry, which is crucial for applications in medicinal chemistry and materials science. A reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org Future research must prioritize the development of novel synthetic pathways that are not only efficient but also highly stereoselective and stereospecific.
Current strategies often involve multi-step procedures or suffer from limitations in substrate scope and stereocontrol. researchgate.net For instance, the synthesis of optically active thietanose nucleosides has been achieved, demonstrating that chirality can be incorporated and maintained. researchgate.netbeilstein-journals.org Similarly, stereoselective methods have been developed for related heterocycles, such as the synthesis of 2-amino-1,3-diols from allylic carbamates using potassium osmate-catalyzed aminohydroxylation. beilstein-journals.org The challenge is to adapt and innovate these concepts specifically for this compound. Key areas for future exploration include the design of chiral catalysts and reagents that can direct the formation of a specific enantiomer or diastereomer of this compound and its derivatives.
| Synthetic Approach | Description | Key Challenges for this compound |
| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., transition metal complexes, organocatalysts) to induce enantioselectivity in the ring-forming step. | Developing catalysts that are effective for sulfur heterocycles and tolerate the hydroxyl group. |
| Chiral Pool Synthesis | Starts from readily available enantiopure starting materials (e.g., amino acids, sugars) to build the thietane (B1214591) ring. | Identifying suitable and cost-effective chiral precursors for this compound. |
| Substrate-Controlled Synthesis | Employs existing stereocenters in the substrate to direct the stereochemical outcome of the cyclization. | Designing precursors with appropriately positioned stereodirecting groups. |
| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for separation. | Finding or engineering enzymes with high selectivity and activity for this compound or its precursors. |
Progress in this area will require a deep understanding of reaction mechanisms and the subtle interactions between substrates, reagents, and catalysts.
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of the thietane ring is influenced by its strain and the presence of the sulfur atom, which can be oxidized to sulfoxides and sulfones. Known reactions include ring-opening, ring-expansion, and substitution. researchgate.netresearchgate.net However, the full spectrum of this compound's reactivity, particularly in catalytic transformations, is an area ripe for discovery. Future research should focus on uncovering novel reactivity modes by employing modern catalytic strategies. numberanalytics.com
Synergistic catalysis, where two distinct catalysts simultaneously activate both the nucleophile and the electrophile, offers a powerful approach to unlock previously inaccessible transformations. princeton.edu Applying this concept to this compound could lead to new C-C and C-X bond-forming reactions at the carbons of the thietane ring. Furthermore, photoredox catalysis, which uses light to initiate redox processes, could enable unique, radical-mediated functionalizations of the this compound scaffold under mild conditions. The development of advanced catalytic systems, including bifunctional catalysts and novel transition-metal complexes, will be instrumental in this exploration. frontiersin.orgnih.gov The goal is to move beyond simple derivatization and establish this compound as a versatile platform for constructing complex molecular architectures.
Advanced Computational Modeling for Predictive Understanding of this compound Reactivity
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling offers a pathway to a deeper, predictive understanding of its structure, stability, and reactivity. While theoretical calculations have been used to estimate the ring strain of thietane and support mechanistic proposals, future efforts must focus on more advanced and predictive models. thieme-connect.deresearchgate.net
The development of sophisticated computational models, using methods like Density Functional Theory (DFT), can help elucidate complex reaction mechanisms, predict the stereochemical outcomes of new synthetic methods, and rationalize the reactivity patterns observed experimentally. researchgate.net For example, modeling can be used to design chiral catalysts for the stereoselective syntheses mentioned in section 8.1 by simulating the transition states of competing reaction pathways. Furthermore, these models can predict how substituents on the this compound ring will influence its electronic properties and reactivity, thereby guiding the rational design of new experiments and accelerating the discovery of novel transformations. This synergy between computational prediction and experimental validation will be crucial for overcoming the unresolved challenges in this compound chemistry.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly shaping the future of chemical synthesis. numberanalytics.comnih.gov For this compound, this necessitates a shift away from traditional batch processing towards more efficient, safer, and environmentally benign methodologies. Flow chemistry, where reactions are performed in continuous-flow reactors, presents a significant opportunity in this regard. mdpi.com
| Parameter | Batch Chemistry | Flow Chemistry |
| Scale | Difficult to scale, issues with heat transfer. | Easily scalable by running the system for longer. syrris.com |
| Safety | Potentially hazardous due to large volumes of reagents. | Inherently safer with small reaction volumes at any given time. syrris.com |
| Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and pressure. |
| Optimization | Time-consuming, requires multiple separate experiments. | Rapid optimization through automated parameter screening. syrris.com |
| Integration | Difficult to integrate multiple steps. | Multi-step sequences can be "telescoped" into a single continuous process. mdpi.com |
Design and Synthesis of this compound-Based Molecular Probes for Chemical Biology Studies
Chemical probes are small molecules used to study and manipulate biological systems, such as protein functions. nih.govchemicalprobes.org The unique structural and electronic properties of four-membered heterocycles like oxetanes have made them valuable motifs in drug discovery, often used to improve physicochemical properties. nih.gov Thietanes, and specifically this compound, are significantly under-explored in this context.
A major future challenge is the rational design and synthesis of this compound-based molecular probes for use in chemical biology. mdpi.comrsc.org The thietane ring can serve as a non-classical bioisostere for other functional groups, and the hydroxyl group of this compound provides a handle for further functionalization. viaf.org By attaching reporter groups or photo-affinity labels, this compound derivatives can be converted into probes to identify protein targets or modulate their activity. mdpi.com Computational methods can aid in the initial design of these probes by predicting their binding to specific protein targets. nih.gov Developing a synthetic platform to create a library of diverse this compound derivatives will be the first step towards realizing their potential as powerful tools for elucidating complex biological processes.
Q & A
Q. What experimental protocols are recommended for synthesizing Thietan-2-ol, and how can reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves cyclization or functional group transformations. For reproducibility:
- Use high-purity reagents and solvents (e.g., anhydrous conditions for moisture-sensitive intermediates).
- Document reaction parameters (temperature, time, catalyst loading) in detail.
- Include step-by-step procedures for quenching, extraction, and purification (e.g., column chromatography or distillation).
- Validate product identity via NMR, IR, and mass spectrometry, comparing spectra with literature or computational predictions .
- Publish supplementary materials with raw data (e.g., chromatograms, spectral peaks) to enable replication .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?
- Methodological Answer :
- Primary Techniques : H/C NMR (to confirm ring structure and substituents), IR (to identify hydroxyl and thietane ring vibrations), and high-resolution mass spectrometry (HRMS) for molecular formula validation.
- Addressing Conflicts :
- Re-run spectra under standardized conditions (e.g., solvent, concentration).
- Cross-reference with computational simulations (DFT for NMR chemical shifts).
- Consult crystallographic data (if available) for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported reactivity under acidic vs. basic conditions?
- Methodological Answer :
- Design controlled experiments varying pH, temperature, and solvent polarity.
- Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC).
- Analyze kinetic data to identify rate-determining steps and intermediates.
- Compare results with computational models (e.g., molecular dynamics simulations of protonation states) .
- Publish negative results and methodological limitations to clarify discrepancies .
Q. What computational strategies are suitable for predicting this compound’s stability and decomposition pathways?
- Methodological Answer :
- Use density functional theory (DFT) to calculate bond dissociation energies and transition states for ring-opening reactions.
- Perform thermogravimetric analysis (TGA) coupled with DFT to validate thermal decomposition mechanisms.
- Compare simulated IR/Raman spectra with experimental data to confirm intermediate species .
Q. How should stability studies for this compound be designed to assess environmental and storage impacts?
- Methodological Answer :
- Storage Conditions : Test degradation under UV light, humidity, and oxidative atmospheres (referencing safety protocols in ).
- Environmental Fate : Use HPLC-MS to detect degradation products in simulated soil/water systems.
- Ecotoxicity : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna or Vibrio fischeri tests) .
Data Analysis & Interpretation
Q. What frameworks are recommended for analyzing contradictory data on this compound’s biological activity?
- Methodological Answer :
- Apply meta-analysis principles: aggregate data from multiple studies, assess heterogeneity (e.g., I statistic), and adjust for publication bias.
- Use cheminformatics tools (e.g., QSAR models) to correlate structural features with bioactivity trends.
- Highlight methodological variations (e.g., cell lines, assay conditions) as potential sources of divergence .
Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Validate HPLC/GC-MS methods using ICH guidelines (linearity, LOD/LOQ, precision).
- Employ internal standards (e.g., deuterated analogs) to correct matrix effects.
- Cross-validate with orthogonal techniques (e.g., NMR for specific impurity identification) .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing this compound research with inconclusive or negative results?
- Methodological Answer :
- Disclose all experimental conditions and raw data to enable peer scrutiny.
- Avoid selective reporting; use platforms like Zenodo for supplementary datasets.
- Cite prior work transparently, even if results conflict, to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
